N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Overview
Description
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a naphthothiazole moiety with a tetrahydroisoquinoline-sulfonyl group, making it a subject of interest for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the tetrahydroisoquinoline-sulfonyl group. Key steps include:
Formation of the Naphthothiazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydroisoquinoline-Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like triethylamine for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
(3-Chloropropyl)trimethoxysilane: An organosilane used in surface modification and material science.
Uniqueness
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide stands out due to its unique combination of a naphthothiazole core and a tetrahydroisoquinoline-sulfonyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S2/c1-30-26-24-9-5-4-7-20(24)12-15-25(26)35-28(30)29-27(32)21-10-13-23(14-11-21)36(33,34)31-17-16-19-6-2-3-8-22(19)18-31/h2-15H,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEBDCRHJUCVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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